4-{4-[(E)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-dimethylbenzenesulfonamide
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Overview
Description
4-{4-[(E)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-dimethylbenzenesulfonamide is a complex organic compound with a unique structure that includes a thiazolidine ring, a pyrazole ring, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(E)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-dimethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the thiazolidine and pyrazole intermediates. The key steps include:
Formation of the Thiazolidine Ring: This can be achieved through the reaction of isobutylamine with carbon disulfide and chloroacetic acid under basic conditions to form the thiazolidine-2-thione intermediate.
Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting phenylhydrazine with an appropriate β-diketone under acidic conditions.
Coupling Reaction: The thiazolidine and pyrazole intermediates are then coupled using a suitable aldehyde under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups within the thiazolidine and pyrazole rings, potentially forming alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents can be used under controlled conditions to achieve substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield alcohol derivatives.
Scientific Research Applications
4-{4-[(E)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-dimethylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory or anticancer agent.
Materials Science: Its complex structure and functional groups make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-{4-[(E)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazolidine and pyrazole rings can interact with active sites of enzymes, potentially inhibiting their activity. Additionally, the benzenesulfonamide group can enhance the compound’s binding affinity to certain proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- **4-{4-[(E)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-dimethylbenzenesulfonamide shares structural similarities with other thiazolidine and pyrazole derivatives, such as thiazolidinediones and pyrazolones.
Thiazolidinediones: These compounds are known for their antidiabetic properties and are used in the treatment of type 2 diabetes.
Pyrazolones: These compounds have been studied for their anti-inflammatory and analgesic properties.
Uniqueness
The uniqueness of this compound lies in its combination of structural features from both thiazolidine and pyrazole rings, along with the benzenesulfonamide group. This unique combination provides the compound with a distinct set of chemical and biological properties, making it a valuable candidate for further research and development.
Properties
CAS No. |
307953-12-4 |
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Molecular Formula |
C25H26N4O3S3 |
Molecular Weight |
526.7 g/mol |
IUPAC Name |
N,N-dimethyl-4-[4-[(E)-[3-(2-methylpropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-1-phenylpyrazol-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C25H26N4O3S3/c1-17(2)15-28-24(30)22(34-25(28)33)14-19-16-29(20-8-6-5-7-9-20)26-23(19)18-10-12-21(13-11-18)35(31,32)27(3)4/h5-14,16-17H,15H2,1-4H3/b22-14+ |
InChI Key |
ZMEOQWYDWNDCNH-HYARGMPZSA-N |
Isomeric SMILES |
CC(C)CN1C(=O)/C(=C\C2=CN(N=C2C3=CC=C(C=C3)S(=O)(=O)N(C)C)C4=CC=CC=C4)/SC1=S |
Canonical SMILES |
CC(C)CN1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)S(=O)(=O)N(C)C)C4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
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